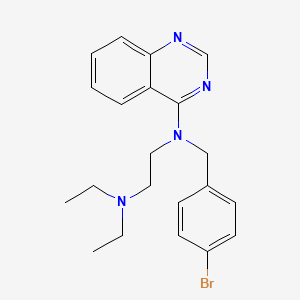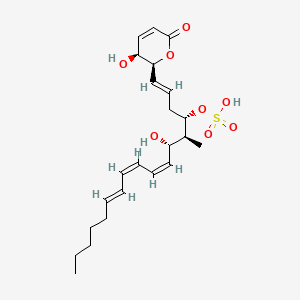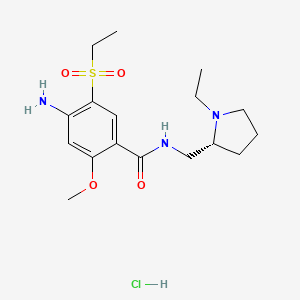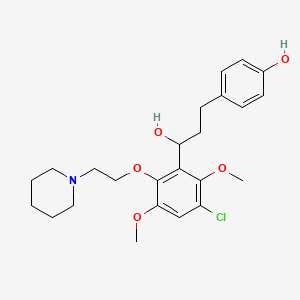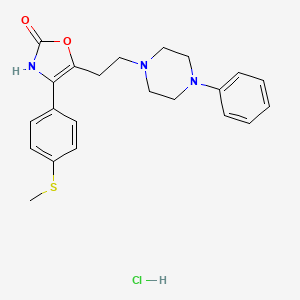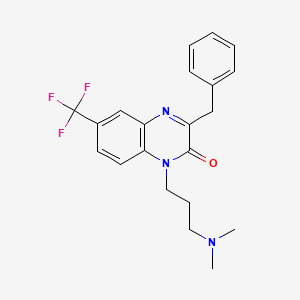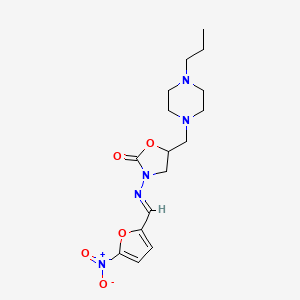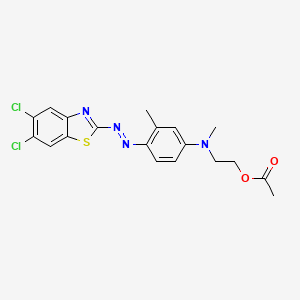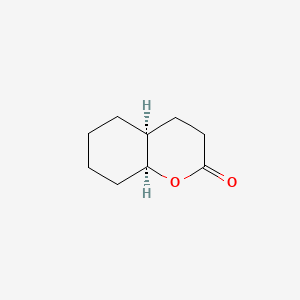
Octahydrocoumarin, cis-(-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydrocoumarin, cis-(-)-: is a bicyclic lactone with the molecular formula C9H14O2. It is a derivative of coumarin, characterized by a saturated ring structure, which distinguishes it from its aromatic counterparts. This compound is known for its pleasant odor and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octahydrocoumarin, cis-(-)- can be synthesized through the hydrogenation of coumarin. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
Coumarin+H2Pd/COctahydrocoumarin, cis-(-)-
Industrial Production Methods
In an industrial setting, the production of octahydrocoumarin, cis-(-)- involves continuous flow hydrogenation reactors to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, often involving temperatures around 150°C and pressures of 50-100 atm.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydrocoumarin, cis-(-)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
Oxidation: Produces lactones and carboxylic acids.
Reduction: Leads to fully saturated bicyclic compounds.
Substitution: Results in halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, octahydrocoumarin, cis-(-)- is used as a precursor in the synthesis of more complex organic molecules. Its stable structure makes it an ideal candidate for studying reaction mechanisms and kinetics.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways involving lactones. It serves as a model compound for understanding the behavior of similar natural products.
Medicine
Octahydrocoumarin, cis-(-)- has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives are explored for their antimicrobial and anti-inflammatory properties.
Industry
In the fragrance industry, octahydrocoumarin, cis-(-)- is valued for its pleasant scent and is used in the formulation of perfumes and scented products. It also finds applications in the flavor industry as a flavoring agent.
Mécanisme D'action
The mechanism of action of octahydrocoumarin, cis-(-)- involves its interaction with various molecular targets, including enzymes and receptors. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can further interact with biological molecules. The pathways involved include:
Enzyme Inhibition: Inhibits enzymes by binding to their active sites.
Receptor Binding: Binds to specific receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: An aromatic compound with a similar lactone structure but with an unsaturated ring.
Dihydrocoumarin: A partially saturated derivative of coumarin.
Tetrahydrocoumarin: Another partially saturated derivative with different hydrogenation levels.
Uniqueness
Octahydrocoumarin, cis-(-)- is unique due to its fully saturated ring structure, which imparts different chemical and physical properties compared to its aromatic and partially saturated counterparts. This saturation affects its reactivity, making it more stable and less prone to certain types of chemical reactions.
Propriétés
Numéro CAS |
121902-58-7 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydrochromen-2-one |
InChI |
InChI=1S/C9H14O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h7-8H,1-6H2/t7-,8-/m0/s1 |
Clé InChI |
MSFLYJIWLHSQLG-YUMQZZPRSA-N |
SMILES isomérique |
C1CC[C@H]2[C@@H](C1)CCC(=O)O2 |
SMILES canonique |
C1CCC2C(C1)CCC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



